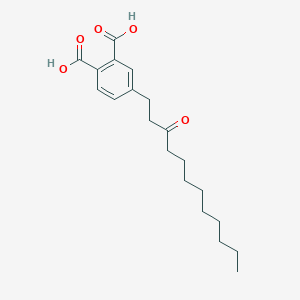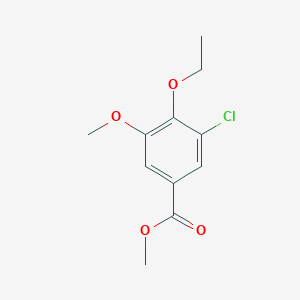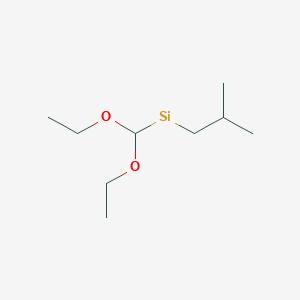![molecular formula C11H13N5O B12567748 Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- CAS No. 583830-03-9](/img/structure/B12567748.png)
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a complex organic compound with a unique structure that combines a cyclobutane ring with a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with a purine derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to produce the compound efficiently.
化学反応の分析
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
科学的研究の応用
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
類似化合物との比較
Similar Compounds
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-methyl]-: A closely related compound with slight structural differences.
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-ethyl]-: Another similar compound with an ethyl group instead of a methylene group.
Uniqueness
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is unique due to its specific combination of a cyclobutane ring and a purine derivative. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
特性
CAS番号 |
583830-03-9 |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC名 |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
InChIキー |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
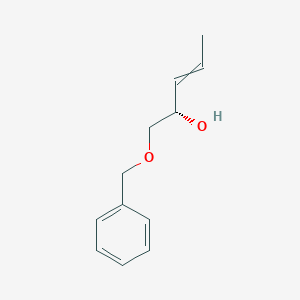
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
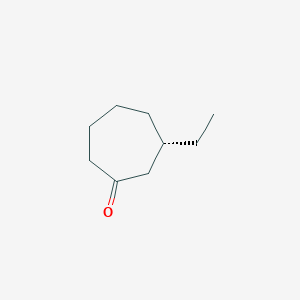
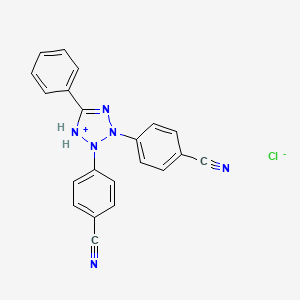
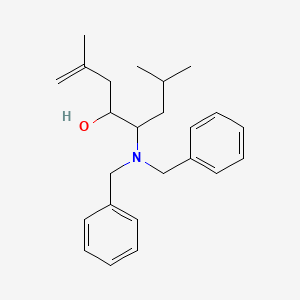
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
